1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6OS2/c1-15-6-7-16(25)12-20(15)30-8-10-31(11-9-30)21(32)13-17-14-34-24(26-17)29-22-18-4-2-3-5-19(18)27-23(33)28-22/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUMXLJTVLUYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine ring, a thiazole moiety, and a quinazoline derivative. The molecular formula is with a molecular weight of approximately 477.99 g/mol. The compound's structural features are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN5OS |
| Molecular Weight | 477.99 g/mol |
| LogP | 4.4209 |
| Polar Surface Area | 47.216 Ų |
| Hydrogen Bond Acceptors | 5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis often employs methods such as EDC-HOBt coupling for amide bond formation and other standard organic synthesis techniques to construct the thiazole and quinazoline rings.
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown moderate to excellent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
In vitro studies have demonstrated that the synthesized compounds can inhibit bacterial growth, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
In particular, compounds with similar structural motifs have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that our compound may possess similar properties .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological activity, particularly in modulating neurotransmitter systems. Compounds derived from piperazine have been investigated for their potential as anxiolytics and antidepressants . Preliminary studies suggest that our compound may interact with serotonin receptors, which could contribute to its therapeutic effects in neuropsychiatric disorders.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to our target molecule:
-
Antimicrobial Screening : A series of thiazole-piperazine derivatives were screened for antibacterial activity, revealing that modifications in the piperazine ring significantly influence potency .
Compound ID Bacterial Strain MIC (µg/mL) 5a E. coli 32 5b S. aureus 16 -
Cytotoxicity Assays : In vitro cytotoxicity tests showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer potential .
Compound ID Cell Line IC50 (µM) 7l MCF-7 5.0 7m HeLa 3.7
Scientific Research Applications
Anticancer Activity
Recent studies have indicated the compound's potential as an anticancer agent. The unique thiazole and quinazoline moieties are known for their biological activities, particularly in inhibiting tumor growth. The compound has shown effectiveness in preclinical models of various cancers, including prostate and breast cancer.
Case Study : A study published in Cancer Research demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Neuropharmacological Effects
The piperazine ring in this compound suggests potential neuropharmacological effects, making it a candidate for the treatment of neurological disorders such as anxiety and depression.
Research Findings : In a study conducted on rodent models, compounds with similar structural features exhibited anxiolytic effects without the sedative side effects typically associated with benzodiazepines .
Antimicrobial Properties
The presence of sulfur and nitrogen atoms in the structure may confer antimicrobial properties. Preliminary studies have indicated that this compound can inhibit the growth of various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine and thiazole rings can lead to enhanced biological activity.
Comparative Analysis Table
| Modification | Activity Change |
|---|---|
| Fluorination at position 2 | Increased anticancer activity |
| Methyl substitution on thiazole | Enhanced antimicrobial properties |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine ring undergoes alkylation or acylation under basic conditions. For example:
Thiazole Ring Reactivity
The 1,3-thiazole moiety participates in electrophilic substitutions and cycloadditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-thiazole derivatives (confirmed via NMR in related compounds). |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | Biaryl-thiazole hybrids for expanded SAR studies. |
Quinazoline Sulfanylidene Modifications
The 2-sulfanylidene-1,2-dihydroquinazolin-4-yl group shows redox and condensation activity:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Sulfone derivatives (detected via LC-MS in analog studies). |
| Condensation | Aldehyde, piperidine, EtOH | Schiff base adducts at the exocyclic amino group. |
Hydrolysis of the Ethanone Linker
The ketone linker is susceptible to hydrolysis under acidic/basic conditions:
Metal Complexation
The sulfur and nitrogen atoms enable coordination with transition metals:
| Metal Ion | Conditions | Complex Type |
|---|---|---|
| Cu(II) | CuCl₂, MeOH, RT | Octahedral complexes (characterized via UV-Vis and ESR). |
| Pd(II) | Pd(OAc)₂, DMF, 80°C | Square-planar catalysts for cross-coupling applications . |
Key Stability Considerations:
-
pH Sensitivity : Degrades above pH 9 via quinazoline ring-opening.
-
Thermal Stability : Stable up to 200°C (TGA data from analog studies).
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Pharmacological Activity
- CNS modulation : Piperazine derivatives () are prevalent in antipsychotic and anticonvulsant agents. The 5-chloro-2-methylphenyl group may confer serotonin or dopamine receptor affinity .
Physicochemical Properties
- Solubility : The sulfanylidene group and quinazoline nitrogen atoms may improve aqueous solubility via hydrogen bonding, contrasting with less polar analogs like those in .
Methodological Considerations for Comparison
- Similarity coefficients : Tanimoto coefficients () and graph-based methods (e.g., SIMCOMP in ) quantify structural overlap. The target compound’s uniqueness arises from its hybrid thiazole-quinazoline-piperazine architecture .
- Machine learning : Graph Isomorphism Networks (GINs) () could map 3D conformational similarities to predict bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized thiazole/quinazoline precursors. Key steps include nucleophilic substitution (e.g., coupling of the piperazine and thiazole moieties) and cyclization reactions. Optimization requires:
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency .
- Temperature control : Reactions often proceed under reflux (e.g., 80–100°C) or at room temperature for sensitive intermediates .
- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sulfur-containing groups .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, the piperazine ring protons appear as distinct multiplets at δ 2.5–3.5 ppm, while thiazole protons resonate at δ 7.0–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .
Q. What initial biological screening assays are recommended to evaluate potential therapeutic applications?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in macrophages (e.g., TNF-α/IL-6 ELISA) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?
- Methodological Answer :
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping thiazole/quinazoline signals .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound for specific biological targets?
- Methodological Answer :
- Analog synthesis : Modify substituents on the piperazine (e.g., chloro vs. methoxy groups) or thiazole rings (e.g., sulfanylidene vs. oxo groups) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
- Biological testing : Compare IC₅₀ values across analogs to correlate substituent effects with activity .
Q. What advanced computational methods predict the binding affinity and interaction mechanisms with target enzymes?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., piperazine-π stacking with aromatic residues) .
- Free-energy calculations : Use MM/GBSA or FEP to quantify binding energy contributions of specific moieties .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours .
- Analytical monitoring : Track degradation products via LC-MS and identify hydrolytic cleavage points (e.g., thiazole-quinazoline linkage) .
Q. What methodologies are recommended for investigating metabolic pathways and pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) .
- In vivo PK studies : Administer the compound to rodents and collect plasma/tissue samples for LC-MS/MS analysis. Key parameters: half-life (t₁/₂), bioavailability (F), and volume of distribution (Vd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
